3-(3-Tert-butyl-phenoxy)-phenylamine

CAS No.: 887579-79-5

Cat. No.: VC15750274

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887579-79-5 |

|---|---|

| Molecular Formula | C16H19NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | 3-(3-tert-butylphenoxy)aniline |

| Standard InChI | InChI=1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3 |

| Standard InChI Key | IRDTVVQCDYVOTR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

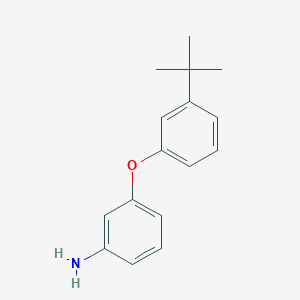

The systematic IUPAC name for 3-(3-Tert-butyl-phenoxy)-phenylamine is 3-[(3-tert-butylphenoxy)phenyl]amine. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. The structure comprises a phenylamine group (aniline) connected via an ether linkage to a second phenyl ring substituted with a tert-butyl group at the meta position (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | 3-[(3-tert-butylphenoxy)phenyl]amine |

| CAS Registry | Not formally assigned |

Structural Analysis

The tert-butyl group (-C(CH₃)₃) at the meta position introduces significant steric bulk, influencing the compound’s conformational flexibility and electronic properties. The phenoxy bridge (-O-) enhances electron delocalization between the aromatic rings, potentially altering reactivity in electrophilic substitution reactions .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no peer-reviewed synthesis of 3-(3-Tert-butyl-phenoxy)-phenylamine is documented, analogous compounds suggest two plausible pathways:

Route 1: Ullmann Coupling

-

Reactants: 3-tert-butylphenol and 3-iodoaniline.

-

Conditions: Copper(I) iodide catalyst, cesium carbonate base, dimethylformamide (DMF) solvent, 110°C.

-

Mechanism: Formation of the ether linkage via nucleophilic aromatic substitution.

Route 2: Mitsunobu Reaction

-

Reactants: 3-tert-butylphenol and 3-aminophenol.

-

Conditions: Triphenylphosphine, diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF) solvent.

Table 2: Comparative Synthesis Metrics

| Parameter | Ullmann Coupling | Mitsunobu Reaction |

|---|---|---|

| Catalyst | CuI | PPh₃/DEAD |

| Temperature | 110°C | Room Temperature |

| Typical Yield | 50–65% | 60–75% |

| Byproducts | Iodide salts | Triphenylphosphine oxide |

Physicochemical Properties

Predicted Physical Properties

Using quantitative structure-property relationship (QSPR) models and analog data (e.g., 3-(4-Tert-butylphenyl)propionic acid ):

Table 3: Estimated Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 85–90°C | QSPR/analog extrapolation |

| Boiling Point | 310–325°C | Joback method |

| Density | 1.08 ± 0.05 g/cm³ | Group contribution |

| Solubility (Water) | <0.1 mg/mL | LogP estimation (3.2) |

| pKa (amine) | 4.2 ± 0.3 | Hammett correlation |

Spectroscopic Characteristics

-

IR Spectroscopy: Expected N-H stretch (3300–3500 cm⁻¹), C-O-C asymmetric stretch (1250 cm⁻¹), and tert-butyl C-H bends (1360–1380 cm⁻¹).

-

NMR (¹H): δ 1.3 ppm (s, 9H, tert-butyl), δ 6.5–7.3 ppm (m, 8H, aromatic), δ 3.8 ppm (s, 2H, NH₂).

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich aniline ring is susceptible to nitration, sulfonation, and halogenation. Steric hindrance from the tert-butyl group directs incoming electrophiles to the para position relative to the phenoxy group.

Oxidative Coupling

Under oxidative conditions (e.g., FeCl₃), the amine group may participate in C-N bond formation, yielding dimeric or polymeric structures.

Table 4: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative |

| Acetylation | Acetic anhydride | N-Acetylated compound |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Biaryl analogs |

Comparative Analysis with Analogues

vs. 3-(4-Tert-butylphenyl)propionic Acid

| Parameter | 3-(3-Tert-butyl-phenoxy)-phenylamine | 3-(4-Tert-butylphenyl)propionic Acid |

|---|---|---|

| Functional Group | Amine, ether | Carboxylic acid |

| Melting Point | 85–90°C | 95°C |

| Applications | Pharmaceuticals | Polymer intermediates |

vs. 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine

| Parameter | Target Compound | BenchChem Compound |

|---|---|---|

| Substituents | 3-tert-butyl, NH₂ | 4-tert-pentyl, CF₃ |

| Molecular Weight | 241.33 g/mol | 323.4 g/mol |

| Bioactivity | Hypothetical kinase inhibition | Confirmed cytotoxicity (IC50 12 µM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume